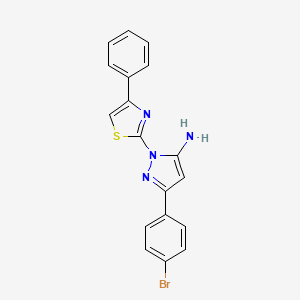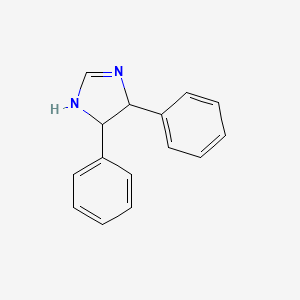
Diphenylimidazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylimidazoline is a heterocyclic compound that contains two phenyl groups attached to an imidazoline ring. Imidazolines are an important class of aromatic five-membered heterocycles that include two nitrogen atoms. These compounds are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diphenylimidazoline can be synthesized through several methods. One common approach involves the cyclization of N,N’-diphenylethylenediamine. This reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the imidazoline ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic cyclization of N,N’-diphenylethylenediamine on oxide catalysts based on alumina and silica gel. The reaction is conducted at elevated temperatures ranging from 300–500°C .
Analyse Chemischer Reaktionen
Types of Reactions: Diphenylimidazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions:
Oxidation: Catalyzed by copper (I) using oxygen as the oxidant.
Reduction: Typically involves hydrogenation reactions using metal catalysts.
Substitution: Involves the use of halogenating agents or other electrophiles to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield α-keto aldehydes .
Wissenschaftliche Forschungsanwendungen
Diphenylimidazoline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of diphenylimidazoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist at imidazoline receptors, leading to various physiological effects such as the reduction of blood pressure by diminishing the action of the sympathetic nervous system . The compound’s structure allows it to bind effectively to these receptors, modulating their activity and resulting in therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
- N-phenylpyrrole
- Indole
- N-methylindole
- 3-ethylindole
- N,N’-diphenylpiperazine
Comparison: Diphenylimidazoline is unique due to its specific imidazoline ring structure with two phenyl groups. This structure imparts distinct chemical and biological properties compared to other similar compounds like indole and N-phenylpyrrole . For example, while indole derivatives are widely used in pharmaceuticals, this compound’s imidazoline ring provides unique binding properties that make it suitable for targeting imidazoline receptors .
Eigenschaften
CAS-Nummer |
172491-75-7 |
|---|---|
Molekularformel |
C15H14N2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
4,5-diphenyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C15H14N2/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11,14-15H,(H,16,17) |
InChI-Schlüssel |
ZEKUBYLAUUDJJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(N=CN2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


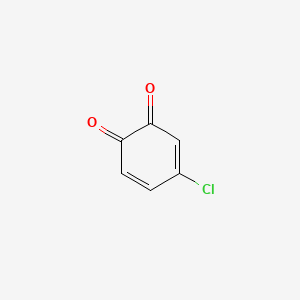
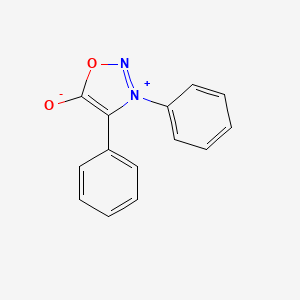
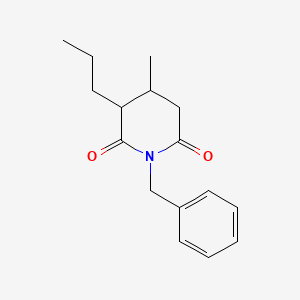
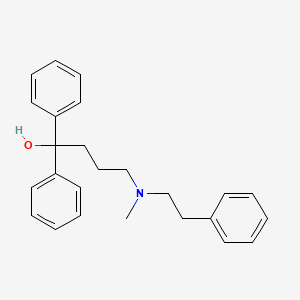

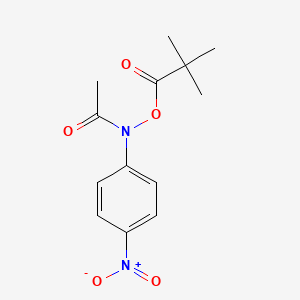
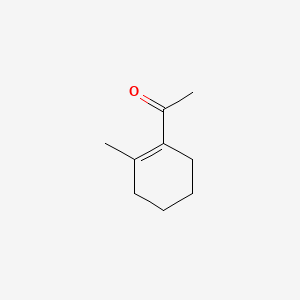

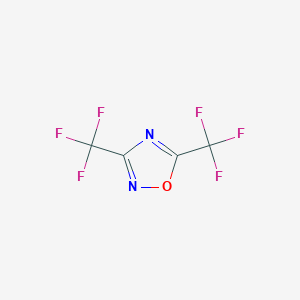
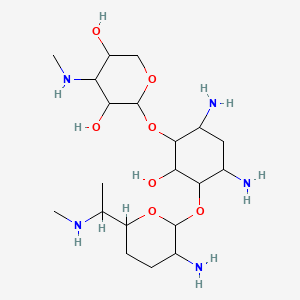
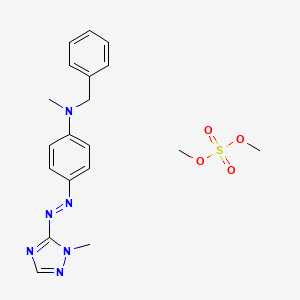
![N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B14159291.png)
